N-(7-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound with a unique structure that combines naphthalene, benzothiazole, and sulfonamide moieties
Preparation Methods
The synthesis of N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzothiazole ring and the sulfonamide group. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinones, alcohols, and substituted sulfonamides.
Scientific Research Applications
N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzothiazole ring can interact with aromatic amino acids in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
N-(7-HYDROXY-1-NAPHTHYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can be compared with other similar compounds, such as:
N-(7-HYDROXY-1-NAPHTHYL)ACETAMIDE: This compound has a similar naphthalene structure but lacks the benzothiazole and sulfonamide groups, making it less versatile in terms of chemical reactivity and applications.
N-(8-HYDROXY-1-NAPHTHYL)ACETAMIDE: Similar to the previous compound but with a hydroxyl group at a different position, affecting its chemical properties and reactivity.
N-(2-HYDROXY-1-NAPHTHYL)ACETAMIDE: Another similar compound with a different hydroxyl group position, leading to different reactivity and applications.
Properties
Molecular Formula |
C18H14N2O4S2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(7-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C18H14N2O4S2/c1-20-16-8-7-13(10-17(16)25-18(20)22)26(23,24)19-15-4-2-3-11-5-6-12(21)9-14(11)15/h2-10,19,21H,1H3 |
InChI Key |
SURRQYVSXMACTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3C=C(C=C4)O)SC1=O |
Origin of Product |
United States |
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